molecular formula C17H17N3O2S B11765417 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11765417
M. Wt: 327.4 g/mol
InChI Key: NJCBXOPJPHJOTO-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 3-methoxybenzyl chloride under basic conditions.

    Attachment of the p-Tolyloxy Group: The final step involves the reaction of the intermediate with p-tolyloxy methyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy and tolyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl and tolyloxy groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the p-tolyloxy group.

    4-(3-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but has a phenyl group instead of the p-tolyloxy group.

Uniqueness

4-(3-Methoxyphenyl)-5-((p-tolyloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxyphenyl and p-tolyloxy groups, which can enhance its biological activity and specificity. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3O2S/c1-12-6-8-14(9-7-12)22-11-16-18-19-17(23)20(16)13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3,(H,19,23)

InChI Key

NJCBXOPJPHJOTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC(=CC=C3)OC

Origin of Product

United States

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